(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Overview
Description
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. One efficient method employs a whole-cell biocatalyst system using Candida tropicalis in a natural deep-eutectic solvent under microaerobic conditions. This method achieves high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound can be scaled up using biocatalytic processes. The use of recombinant E. coli expressing carbonyl reductase and glucose dehydrogenase has been shown to produce high concentrations of the desired product with excellent enantiopurity .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups make it valuable for the development of fluorinated pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its chiral nature allows for the investigation of enantioselective interactions with biological targets .
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It is a key intermediate in the synthesis of selective tetrodotoxin-sensitive blockers, which are important for pain management .
Industry
Industrially, this compound is used in the production of various fluorinated materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
®-1-(3-(Trifluoromethyl)phenyl)ethanamine: A chiral isomer with similar structural features but different enantioselective properties.
(S)-Fluoxetine: Another compound with a trifluoromethyl group, used as an antidepressant.
α-(Trifluoromethyl)styrenes: Versatile intermediates used in organic synthesis.
Uniqueness
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is unique due to its specific chiral configuration and the presence of multiple trifluoromethyl groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZOSNZKNDNRT-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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